molecular formula C16H15N3OS2 B3013966 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 878696-58-3

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B3013966
CAS No.: 878696-58-3
M. Wt: 329.44
InChI Key: YTTYJHYJLXGABT-UHFFFAOYSA-N
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Description

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 6-position and a thioether linkage to an o-tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the thieno[2,3-d]pyrimidine core through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the 4-position of the thieno[2,3-d]pyrimidine core with a thiol derivative, such as o-tolylthiol, under nucleophilic substitution conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the acetamide moiety to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation of the thioether linkage.

    Amines: Formed from reduction of the acetamide moiety.

    Substituted Derivatives: Formed from substitution reactions on the aromatic rings.

Scientific Research Applications

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites of target proteins. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can be compared with other thienopyrimidine derivatives, such as:

    Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure but differ in functional groups, leading to variations in their biological activity and applications.

    Thieno[3,2-d]pyrimidine Derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTYJHYJLXGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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